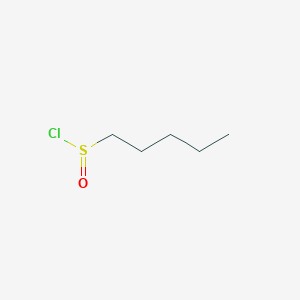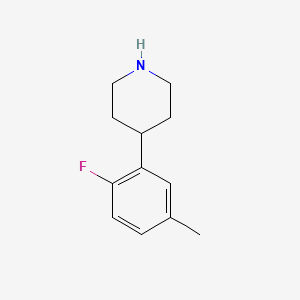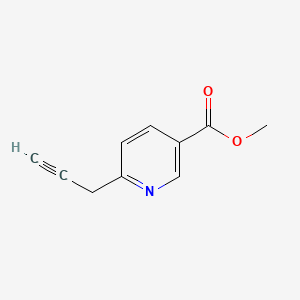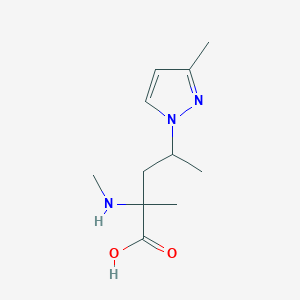
6-(2,2-Difluoropropoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2-Difluoropropoxy)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms often imparts enhanced stability, lipophilicity, and bioavailability to the molecules, making them valuable in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoropropoxy)pyridin-3-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring. For example, 3,6-difluoro-2-methoxypyridine can be synthesized from 2,3,6-trifluoropyridine in methanol in the presence of sodium methoxide .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient and cost-effective fluorinating agents. The process may include steps such as protection of functional groups, selective fluorination, and subsequent deprotection to yield the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound .
Análisis De Reacciones Químicas
Types of Reactions
6-(2,2-Difluoropropoxy)pyridin-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Substitution Reactions: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, methanol, and other nucleophiles or electrophiles depending on the desired transformation. The reaction conditions are typically mild to ensure regioselectivity and high yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines with different functional groups .
Aplicaciones Científicas De Investigación
6-(2,2-Difluoropropoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it valuable in studying biological systems and interactions.
Medicine: Fluorinated pyridines are often explored for their potential therapeutic applications due to their enhanced stability and bioavailability.
Industry: The compound is used in the development of new materials with improved properties
Mecanismo De Acción
The mechanism of action of 6-(2,2-Difluoropropoxy)pyridin-3-amine involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or receptors, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridin-3-amine
- 3,6-Difluoro-2-methoxypyridine
- 6-(Difluoromethoxy)pyridin-3-amine
Uniqueness
6-(2,2-Difluoropropoxy)pyridin-3-amine is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical and biological properties compared to other fluorinated pyridines. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C8H10F2N2O |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
6-(2,2-difluoropropoxy)pyridin-3-amine |
InChI |
InChI=1S/C8H10F2N2O/c1-8(9,10)5-13-7-3-2-6(11)4-12-7/h2-4H,5,11H2,1H3 |
Clave InChI |
OSVXBEIGQZEKQO-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=NC=C(C=C1)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)


![5-methyl-1-(3-{5-[2-(quinolin-4-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13626513.png)




![N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13626535.png)


